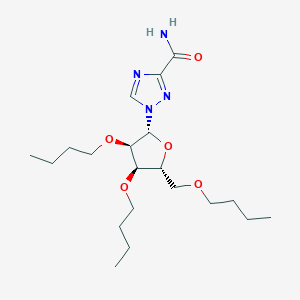

Tributylribavirin

Description

Tributylribavirin is a chemically modified derivative of the nucleoside analog antiviral drug Ribavirin (CAS 36791-04-5), which inhibits RNA and DNA viral replication by interfering with nucleic acid synthesis . The parent compound, Ribavirin, is clinically used for hepatitis C, respiratory syncytial virus (RSV), and other viral infections.

Propriétés

Numéro CAS |

101843-94-1 |

|---|---|

Formule moléculaire |

C20H36N4O5 |

Poids moléculaire |

412.5 g/mol |

Nom IUPAC |

1-[(2R,3R,4R,5R)-3,4-dibutoxy-5-(butoxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C20H36N4O5/c1-4-7-10-26-13-15-16(27-11-8-5-2)17(28-12-9-6-3)20(29-15)24-14-22-19(23-24)18(21)25/h14-17,20H,4-13H2,1-3H3,(H2,21,25)/t15-,16-,17-,20-/m1/s1 |

Clé InChI |

PHGTXFGCUSQWBU-WOCWXWTJSA-N |

SMILES |

CCCCOCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)OCCCC)OCCCC |

SMILES isomérique |

CCCCOC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=N2)C(=O)N)OCCCC)OCCCC |

SMILES canonique |

CCCCOCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)OCCCC)OCCCC |

Autres numéros CAS |

101843-94-1 |

Synonymes |

TB-ribavirin tributylribavirin |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Chemical Properties

The table below compares key structural and chemical features of Tributylribavirin with Ribavirin and its derivatives:

| Compound | Structural Modification | Molecular Weight | Lipophilicity (Predicted LogP) | Key Functional Groups |

|---|---|---|---|---|

| Ribavirin | Parent compound | 244.21 | -1.5 | Triazole carboxamide, ribose |

| 5'-O-Acetylribavirin | Acetylation at 5'-OH position | 286.24 | -0.8 | Acetyl ester, triazole, ribose |

| Tributylribavirin | Three butyl groups added | ~442.4* | +3.2† | Butyl esters/ethers, triazole |

*Estimated based on Ribavirin’s structure.

†Predicted using computational tools (e.g., XLogP3).

Key Observations :

Mechanism of Action and Efficacy

- Ribavirin : Broad-spectrum antiviral activity via RNA mutagenesis and inhibition of viral RNA-dependent RNA polymerase. Clinical efficacy in hepatitis C (combined with interferon) and RSV .

- Tributylribavirin: Limited clinical data, but structural analogs suggest prolonged intracellular retention due to lipophilicity. Preclinical studies on similar prodrugs show enhanced liver targeting, critical for hepatitis therapies .

Pharmacokinetic and Clinical Profiles

| Parameter | Ribavirin | 5'-O-Acetylribavirin | Tributylribavirin |

|---|---|---|---|

| Bioavailability | 64% (oral) | ~50% (oral)* | Not reported |

| Half-life | 12–120 hours | 8–24 hours† | Likely extended‡ |

| Metabolism | Hepatic (deribosylation) | Ester hydrolysis | Ester/ether hydrolysis |

| Clinical Use | Hepatitis C, RSV | Experimental | Preclinical research |

*Based on ester prodrug analogs.

†Depends on hydrolysis rate.

‡Inferred from lipophilicity and tissue affinity.

Key Findings :

Toxicity and Side Effects

- Ribavirin : Hemolytic anemia, teratogenicity, and pulmonary toxicity .

- Tributylribavirin: No direct clinical data, but lipophilic analogs are associated with hepatotoxicity and renal impairment due to prolonged tissue retention .

- 5'-O-Acetylribavirin : Reduced acute toxicity in animal models compared to Ribavirin, attributed to slower release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.